

An In-depth Technical Guide to 2-Carbethoxy-3-(2-thienyl)propionic acid

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Compound of Interest

Compound Name: 2-Carbethoxy-3-(2-thienyl)propionic acid

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This technical guide provides comprehensive information on **2-Carbethoxy-3-(2-thienyl)propionic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

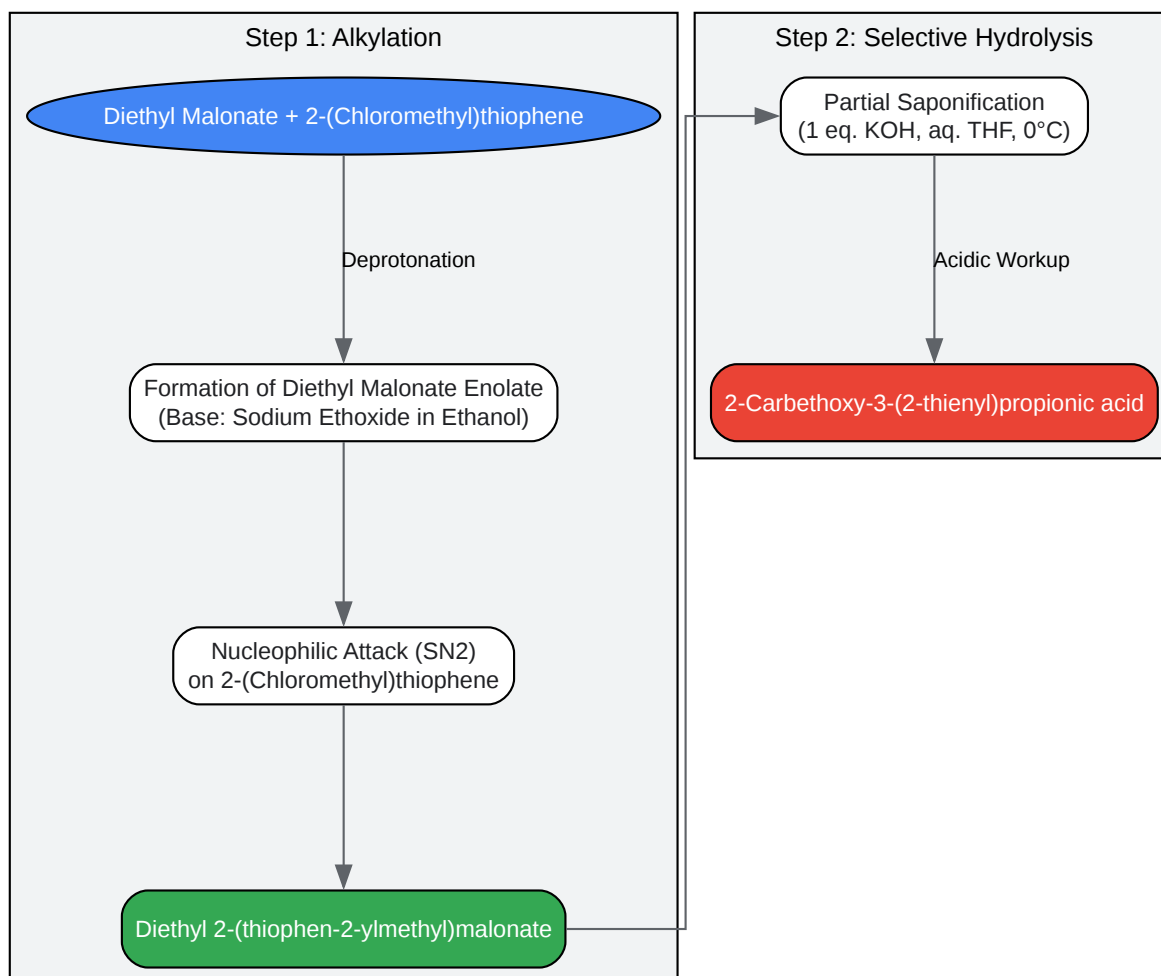
Core Data Presentation

The fundamental molecular and physical properties of **2-Carbethoxy-3-(2-thienyl)propionic acid** are summarized in the table below for quick reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₄ S
Molecular Weight	228.26 g/mol [1] [2]
IUPAC Name	3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid [1] [2]
CAS Number	143468-96-6
Appearance	Colorless, White, or Yellow Granules [1]
Boiling Point	361.9 °C at 760 mmHg
Density	1.295 g/cm ³
Storage Temperature	2-8°C, protected from light

Synthetic Pathway Overview

The synthesis of **2-Carbethoxy-3-(2-thienyl)propionic acid** is typically achieved through a malonic ester synthesis. This process involves the alkylation of diethyl malonate with a suitable 2-thienyl electrophile, followed by a selective partial hydrolysis of the resulting diester. The overall workflow is depicted in the diagram below.



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Caption: Synthetic workflow for **2-Carbethoxy-3-(2-thienyl)propionic acid**.

Experimental Protocols

The following section provides a detailed, two-step experimental protocol for the synthesis of **2-Carbethoxy-3-(2-thienyl)propionic acid**, based on established malonic ester synthesis and selective hydrolysis methodologies.

Step 1: Synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate

This procedure details the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.

Materials:

- Diethyl malonate
- 2-(Chloromethyl)thiophene
- Sodium ethoxide
- Anhydrous ethanol
- Toluene
- Hydrochloric acid (for workup)
- Sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Preparation of the Enolate:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under a nitrogen atmosphere.
- **Addition of Diethyl Malonate:** Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring. The mixture is then heated to reflux for a short period to ensure complete formation of the enolate.
- **Alkylation Reaction:** The reaction mixture is cooled to room temperature. A solution of 2-(chloromethyl)thiophene in toluene is added dropwise via the dropping funnel. After the addition is complete, the mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

- **Workup and Isolation:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude diethyl 2-(thiophen-2-ylmethyl)malonate, which can be purified by vacuum distillation.

Step 2: Selective Mono-hydrolysis to 2-Carbethoxy-3-(2-thienyl)propionic acid

This procedure describes the selective hydrolysis of one of the two ester groups of diethyl 2-(thiophen-2-ylmethyl)malonate.

Materials:

- Diethyl 2-(thiophen-2-ylmethyl)malonate
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (for acidification)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** Diethyl 2-(thiophen-2-ylmethyl)malonate is dissolved in a mixture of THF and water in a round-bottom flask. The solution is cooled to 0°C in an ice bath.

- **Addition of Base:** A solution of one equivalent of potassium hydroxide in water is added dropwise to the cooled solution with vigorous stirring. The reaction is maintained at 0°C and monitored by TLC until the starting material is consumed.
- **Acidification and Extraction:** The reaction is quenched by the addition of cold, dilute hydrochloric acid until the solution is acidic (pH ~2-3). The product is then extracted with ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude **2-Carbethoxy-3-(2-thienyl)propionic acid**. Further purification can be achieved by recrystallization or column chromatography.

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References

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